Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo-
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Overview
Description
Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo- is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a 3-chlorophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo- typically involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(4-chlorophenyl)-3-oxo-: Similar structure but with the chlorine atom at the 4-position.
Acetoacetanilide derivatives: Compounds with similar functional groups but different substitution patterns.
Uniqueness
Butanamide, N-(3-chlorophenyl)-N-hydroxy-3-oxo- is unique due to the specific positioning of the chlorine atom and the hydroxy group, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
61563-97-1 |
---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-hydroxy-3-oxobutanamide |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)5-10(14)12(15)9-4-2-3-8(11)6-9/h2-4,6,15H,5H2,1H3 |
InChI Key |
DKDXEOVVTOSGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
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